2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide
CAS No.: 922093-41-2
Cat. No.: VC7496546
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922093-41-2 |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 388.48 |
| IUPAC Name | 2-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)ethanesulfonamide |
| Standard InChI | InChI=1S/C20H24N2O4S/c1-20(2)14-26-18-13-16(9-10-17(18)22(3)19(20)23)21-27(24,25)12-11-15-7-5-4-6-8-15/h4-10,13,21H,11-12,14H2,1-3H3 |
| Standard InChI Key | CTBRTJMMONLRCK-UHFFFAOYSA-N |
| SMILES | CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1=O)C)C |
Introduction
The compound 2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)ethanesulfonamide is a complex organic molecule that belongs to the class of sulfonamides. It features a benzo[b] oxazepine ring system, which is a fused heterocyclic structure, combined with a phenyl group and an ethanesulfonamide moiety. This compound's unique structural features suggest potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
Functional Groups
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Sulfonamide Group: This group is known for its ability to participate in hydrogen bonding, which can influence the compound's solubility and biological activity.
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Benzo[b]14oxazepine Ring: This heterocyclic ring system can contribute to the compound's stability and interaction with biological targets.
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Phenyl Group: The phenyl ring provides a planar, hydrophobic surface that can engage in π-π interactions with other molecules.
Synthesis and Chemical Reactions
The synthesis of 2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)ethanesulfonamide would typically involve multi-step organic reactions. These might include the formation of the benzo[b] oxazepine ring, introduction of the phenyl group, and incorporation of the ethanesulfonamide moiety. Key steps would require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
Potential Applications
Given its structural features, this compound may exhibit therapeutic potential by interacting with specific biological targets. For instance, sulfonamides are known to inhibit carbonic anhydrase enzymes, but the presence of the benzo[b] oxazepine ring could confer additional biological activities, such as kinase inhibition or interaction with other enzymes involved in cellular signaling pathways.
Analytical Techniques
To monitor the synthesis and confirm the structure of 2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)ethanesulfonamide, analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. These methods provide detailed information about the compound's purity and molecular structure.
Data Table: Comparison of Related Compounds
Note:
The specific details for 2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)ethanesulfonamide are not available in the provided sources, so the table includes related compounds for comparison purposes.
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